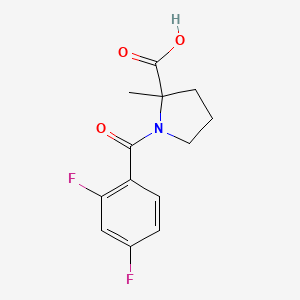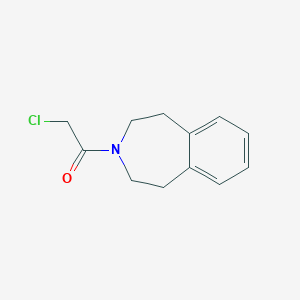
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in recent years. It is a tetrazole-containing pyridine derivative that has shown potential as a therapeutic agent in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in different biological pathways. In a study published in the European Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of DNA topoisomerase I, an enzyme that plays a critical role in DNA replication and repair. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. In a study published in the Journal of Natural Products, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been reported to exhibit high potency and selectivity in various scientific research studies. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dose and concentration used in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections. Another direction is to explore its potential as a tool compound for the study of various biological pathways and enzymes. Additionally, the synthesis method of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be further optimized for high yield and purity. Finally, the potential toxicity of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide should be investigated to ensure its safety for use in therapeutic applications.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide involves the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with sodium azide and triethylamine to obtain 5-chloro-N-(azidomethyl)pyridine-2-carboxamide. The final step involves the reaction of the azide compound with tetrazole in the presence of copper(II) sulfate to obtain 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide. This synthesis method has been reported in various scientific research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide has shown potential as a therapeutic agent in various scientific research studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In a study published in the Journal of Medicinal Chemistry, 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide was found to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are known to play a critical role in inflammation. This study suggested that 5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide could be a potential therapeutic agent for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6O/c9-5-1-2-6(10-3-5)8(16)11-4-7-12-14-15-13-7/h1-3H,4H2,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVJIWWPQNGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2H-tetrazol-5-ylmethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)piperidin-1-yl]acetamide](/img/structure/B7578769.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578783.png)

![2-Methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578789.png)
![1-[2-(4-Chlorophenoxy)acetyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578796.png)
![1-[2-(2-Bromo-4-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578813.png)
![1-[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578815.png)
![1-[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578822.png)
![3-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7578828.png)

![1-[2-(4-Chloroanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B7578836.png)
![3-[(4-Bromophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578837.png)
![3-[(3-Bromo-4-fluorophenyl)methyl]-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7578841.png)